molecular formula C4H8Cl3O4P B1681377 Metrifonate CAS No. 52-68-6

Metrifonate

Cat. No.: B1681377
CAS No.: 52-68-6
M. Wt: 257.43 g/mol
InChI Key: NFACJZMKEDPNKN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metrifonate, also known as trichlorfon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound ensures higher levels of acetylcholine in the brain, thereby enhancing cholinergic transmission .

Mode of Action

This compound is an irreversible organophosphate acetylcholinesterase inhibitor . It is a prodrug, which means it is inactive in its administered form and is activated non-enzymatically into 2,2-dichlorovinyl dimethyl phosphate (DDVP), the active enzyme inhibitor . DDVP produces irreversible inhibition of brain cholinesterase that lasts for several days .

Biochemical Pathways

This compound up-regulates astrocytic nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) synthesis in the same manner as acetylcholine . These effects depend on different cholinergic pathways . NGF and BDNF are well-known for their neurotrophic activity in vivo , suggesting a trophic role of this compound.

Pharmacokinetics

This compound is converted non-enzymatically to DDVP, the active enzyme inhibitor . DDVP produces irreversible inhibition of brain cholinesterase that lasts for several days . The recovery of the enzyme is dependent on the synthesis of new enzyme . The long-acting properties of this compound allow once-daily administration .

Result of Action

The primary result of this compound’s action is the enhancement of cholinergic transmission in the brain due to increased levels of acetylcholine . This is achieved by the irreversible inhibition of AChE, which prevents the breakdown of acetylcholine in the synaptic cleft . This leads to improved cognition, as seen in several preclinical studies .

Biochemical Analysis

Biochemical Properties

Metrifonate is non-enzymatically converted into its active form, 2,2-dichlorovinyl dimethyl phosphate (DDVP), at neutral or alkaline pH . DDVP is an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . By inhibiting AChE, this compound increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Cellular Effects

This compound’s primary cellular effect is the inhibition of AChE, leading to an increase in acetylcholine levels . This can affect various types of cells and cellular processes, particularly neurons in the brain. Increased acetylcholine can enhance neuronal communication, potentially improving cognitive function in conditions like Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into DDVP, which then binds to AChE and inhibits its activity . This inhibition is irreversible and lasts for several days, with enzyme recovery dependent on the synthesis of new enzyme . This mechanism leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to produce significant cognitive improvement compared to placebo in clinical trials . The improvements are modest and the drug has been withdrawn from further development . The effects of this compound are long-lasting due to the irreversible inhibition of AChE .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it has been noted that this compound produces cognition-enhancing effects in animals

Metabolic Pathways

This compound is involved in the cholinergic pathway in the brain. It is converted into DDVP, which inhibits AChE, leading to an increase in acetylcholine levels . This affects the cholinergic transmission in the brain, which is involved in many cognitive functions .

Transport and Distribution

Information on the specific transport and distribution of this compound within cells and tissues is limited. Given that it is a prodrug converted into its active form within the body , it can be inferred that it is likely distributed throughout the body before being activated.

Subcellular Localization

Given its role as an AChE inhibitor, it is likely that it or its active form, DDVP, interacts with AChE at synapses in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacrine can be synthesized through a multi-step process involving the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of quinacrine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Chloroquine
  • Hydroxychloroquine
  • Acridine Orange
  • Acriflavine
  • Aminacrine
  • Amsacrine
  • Ethacridine
  • Nitracrine
  • Proflavine
  • Tacrine

Properties

IUPAC Name

2,2,2-trichloro-1-dimethoxyphosphorylethanol
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InChI

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
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InChI Key

NFACJZMKEDPNKN-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)OC
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Molecular Formula

C4H8Cl3O4P
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DSSTOX Substance ID

DTXSID0021389
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Molecular Weight

257.43 g/mol
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Physical Description

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2]
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Boiling Point

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
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Density

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C
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Vapor Pressure

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C
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Impurities

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite.
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Color/Form

White crystals, White, crystalline solid, Colorless crystals

CAS No.

52-68-6, 56042-26-3, 56042-27-4
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Melting Point

181 to 183 °F (NTP, 1992), 82.2 °C
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Synthesis routes and methods

Procedure details

In another process, Pesticide Manufacturing and Toxic Materials Control Encyclopedia, edited by Marshall Sittig, Noyes Data Corporation, Park Ridge, N.J. 1980, 75 grams of chloral are dropped into 60 grams of dimethyl phosphite at an initial temperature of 25° C. The temperature slowly rises to 50° C. and is kept at 50° C. to 60° C. by external cooling. After cooling the oil is dissolved in benzene, and the benzene solution is washed with a sodium bicarbonate solution and dried with anhydrous sodium sulfate. After the solvent has been distilled off, an oil is left which is almost completely solidified. After washing with an icy mixture of ether and petroleum ether, the trichloro-α-hydroxyethyl phosphonic dimethyl ester is obtained in the form of colorless needles with a melting point of about 81° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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